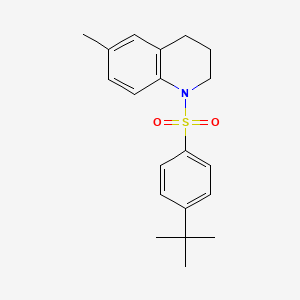

1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline

Description

1-(4-tert-Butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline is a hybrid molecule combining a 1,2,3,4-tetrahydroquinoline (THQ) core with a 4-tert-butylbenzenesulfonyl substituent at the 1-position and a methyl group at the 6-position. The THQ scaffold is a privileged structure in medicinal and materials chemistry due to its conformational flexibility and ability to interact with biological targets . The tert-butylbenzenesulfonyl group introduces steric bulk and electron-withdrawing properties, which may enhance metabolic stability and influence binding affinity in therapeutic applications .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-6-methyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S/c1-15-7-12-19-16(14-15)6-5-13-21(19)24(22,23)18-10-8-17(9-11-18)20(2,3)4/h7-12,14H,5-6,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPACZNSFSPHFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline involves several steps, typically starting with the preparation of the tetrahydroquinoline core. One common method involves the Paal-Knorr synthesis, where a diketone reacts with an amine under acidic conditions to form the tetrahydroquinoline ring . The sulfonylation of the phenyl ring is usually achieved through the reaction of the corresponding phenyl compound with a sulfonyl chloride in the presence of a base . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydroquinoline backbone with a sulfonyl group attached to a tert-butylphenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 303.43 g/mol. The structure can be represented as follows:

Pharmaceutical Applications

- Antimicrobial Activity : Research has indicated that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline showed effectiveness against various bacterial strains, making them potential candidates for antibiotic development .

- Anticancer Properties : Several studies have explored the anticancer effects of tetrahydroquinoline derivatives. For instance, compounds derived from this class were shown to inhibit cancer cell proliferation in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells .

- Neurological Applications : The compound has also been investigated for its neuroprotective effects. Research suggests that it may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several tetrahydroquinoline derivatives, including 1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline. It was found to exhibit notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Cancer Cell Studies : In a clinical trial reported in Cancer Research, researchers tested the efficacy of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound.

- Neuroprotection Research : A recent publication in Neuroscience Letters highlighted the neuroprotective effects of tetrahydroquinoline derivatives. The study demonstrated that these compounds could mitigate neuronal damage induced by oxidative stress in animal models.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Sulfonyl Derivatives

1-(4-tert-Butylbenzenesulfonyl)-6-methyl-THQ belongs to a class of sulfonylated THQ compounds. Key comparisons include:

- 1-(Thiophen-2-ylsulfonyl)-6-(pyridin-3-yl)-THQ (30) and 1-(Naphthalen-2-ylsulfonyl)-6-(pyridin-3-yl)-THQ (31): These derivatives feature aromatic sulfonyl groups and pyridinyl substituents.

- 1-(4-Bromobenzoyl)-6-methyl-THQ (14) : Replacing the sulfonyl group with a bromobenzoyl moiety reduces steric hindrance and alters electronic properties, which may affect reactivity in coupling reactions .

Anti-Knock Additives

- 6-Methyl-THQ: The parent compound (without sulfonyl substitution) exhibits anti-knock properties comparable to N-methyl aniline, lengthening ignition delay times in hydrocarbon fuels via reaction with hydroxyl radicals . The addition of the sulfonyl group in the target compound may modulate radical scavenging efficiency due to electron-withdrawing effects.

Halogenated and Aryl-Substituted Derivatives

- N-Benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-THQ : Synthesized via BF3·OEt2-catalyzed Diels-Alder reaction, this compound highlights the versatility of THQ in accommodating halogen and aryl groups. The chloro and methoxyphenyl substituents enhance rigidity, contrasting with the flexible sulfonyl group in the target compound .

Physicochemical Properties

- Crystallinity : Derivatives like N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-THQ form stable crystals with defined hydrogen-bonding networks, whereas the bulky tert-butyl group in the target compound may disrupt crystallization, favoring amorphous solid forms .

Biological Activity

1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline can be described as follows:

- Molecular Formula : C17H21NO2S

- Molecular Weight : 303.419 g/mol

- CAS Number : 448195-99-1

This compound features a tetrahydroquinoline core substituted with a tert-butylbenzenesulfonyl group and a methyl group at specific positions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity. This inhibition is crucial in pathways related to inflammation and cancer progression.

- Antimicrobial Properties : Studies have shown that similar sulfonamide derivatives exhibit antimicrobial activity. The presence of the tetrahydroquinoline moiety may enhance this effect by disrupting bacterial cell wall synthesis.

- Antioxidant Activity : Some derivatives of tetrahydroquinoline have demonstrated antioxidant properties, which can mitigate oxidative stress in cells.

Pharmacological Effects

The pharmacological profile of 1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline includes:

- Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation in various models.

- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through apoptosis induction.

- Neuroprotective Effects : There is emerging evidence that tetrahydroquinoline derivatives can protect neuronal cells from damage.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

A study conducted by Natarajan et al. (2004) investigated the anti-inflammatory potential of sulfonamide derivatives, including 1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline. The results indicated significant inhibition of pro-inflammatory cytokines in cell cultures treated with the compound compared to controls .

Case Study: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The findings suggested that compounds with similar structural features exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline?

To improve yield and purity, prioritize:

- Inert Atmosphere : Use nitrogen or argon to prevent oxidation or side reactions, as demonstrated in fluorination protocols for analogous tetrahydroquinolines .

- Stepwise Functionalization : First synthesize the tetrahydroquinoline core, followed by sulfonylation with 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates. Monitor reaction progress via TLC or HPLC.

Structural Characterization

Q. Q2. How can the stereochemical configuration of this compound be conclusively determined?

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, as applied to (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline . Refinement should include hydrogen bonding analysis (e.g., N–H···Cl interactions) to confirm molecular packing.

- NMR Spectroscopy : Use - NOESY to detect spatial proximity between the 6-methyl group and tert-butylbenzenesulfonyl substituent.

Advanced Mechanistic Studies

Q. Q3. What methodologies are suitable for studying the catalytic mechanisms involving this compound?

- Kinetic Isotope Effects (KIE) : Deploy deuterated analogs to identify rate-determining steps in reactions like Brønsted acid-catalyzed hydrogenations, as seen in enantioselective syntheses of tetrahydroquinolines .

- DFT Calculations : Model transition states to predict regioselectivity in sulfonylation or methylation steps. Validate with experimental data from mass spectrometry or IR.

Biological Activity Profiling

Q. Q4. How can researchers systematically evaluate this compound’s potential as an enzyme inhibitor?

- In Vitro Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ kits. For example, similar sulfonylated tetrahydroquinolines showed receptor-binding activity .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes. Compare with crystal structures of enzyme-inhibitor complexes (e.g., PDB entries) to identify key interactions.

Data Contradiction Analysis

Q. Q5. How should discrepancies in reported bioactivity data for structurally similar tetrahydroquinolines be addressed?

- Control Variables : Replicate studies under identical conditions (solvent, pH, temperature) to isolate confounding factors. For instance, fluorination agents (Selectfluor vs. NFSI) can alter reaction outcomes .

- Meta-Analysis : Compare bioassay protocols (e.g., cell lines, incubation times) from multiple sources. Discrepancies in IC values may arise from differences in assay sensitivity .

Advanced Interaction Studies

Q. Q6. What strategies are effective for probing interactions between this compound and biological macromolecules?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity, as applied to sulfonamide-quinoline hybrids .

Synthetic Byproduct Identification

Q. Q7. How can researchers identify and mitigate byproducts during large-scale synthesis?

- LC-MS/MS : Detect trace impurities using high-resolution mass spectrometry. For example, over-sulfonylation or tert-butyl group oxidation may generate undesired derivatives.

- Process Optimization : Adjust stoichiometry (e.g., sulfonyl chloride equivalents) and reaction time based on DOE (Design of Experiments) principles.

Stability and Degradation

Q. Q8. What analytical methods are recommended for assessing the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to acidic/basic buffers, heat, and light. Monitor degradation via UPLC-PDA.

- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months and analyze using NMR and XRD to detect polymorphic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.